![molecular formula C17H16ClN5OS B282692 N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282692.png)
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of immune cells, and its inhibition has been shown to have therapeutic potential in the treatment of various diseases.
作用機序
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide works by selectively inhibiting the activity of BTK. BTK is a key enzyme involved in the signaling pathways of immune cells, particularly B cells. By inhibiting BTK, N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide can prevent the activation and proliferation of B cells, which are responsible for producing antibodies that contribute to autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
The inhibition of BTK by N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for recruiting immune cells to sites of inflammation. It can also decrease the levels of autoantibodies that contribute to autoimmune diseases. Additionally, the inhibition of BTK can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
実験室実験の利点と制限
One of the main advantages of using N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide in lab experiments is its selectivity for BTK. This allows researchers to study the specific role of BTK in various diseases and cellular processes. However, a limitation of using this compound is its potential off-target effects, which can interfere with other signaling pathways and cellular processes.
将来の方向性
There are several future directions for the research of N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide. One area of interest is the development of more potent and selective BTK inhibitors that can be used in the treatment of various diseases. Another direction is the investigation of combination therapies that involve the use of N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in human clinical trials.
合成法
The synthesis of N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide involves several steps. The starting material is 5-chloro-2-methylbenzoic acid, which is converted to its acid chloride derivative using thionyl chloride. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol in the presence of a base to form the corresponding sulfide. The final step involves the reaction of the sulfide with 4-aminomethylbenzoic acid to yield N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. It has also been investigated as a potential treatment for certain types of cancer, such as B-cell malignancies.
特性
分子式 |
C17H16ClN5OS |
|---|---|
分子量 |
373.9 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-3-8-14(18)9-15(11)19-16(24)13-6-4-12(5-7-13)10-25-17-20-21-22-23(17)2/h3-9H,10H2,1-2H3,(H,19,24) |
InChIキー |
NTJBKXNUEUVWDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




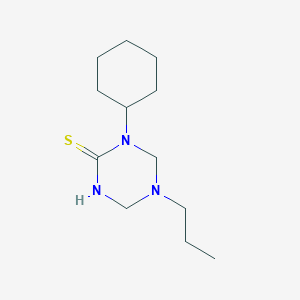

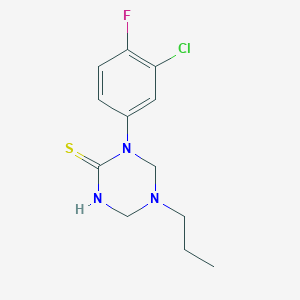

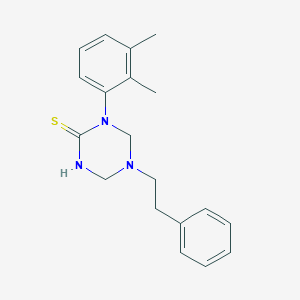
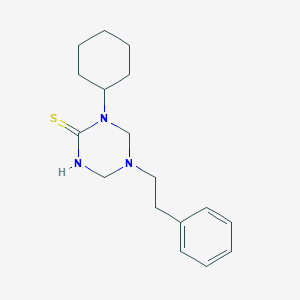
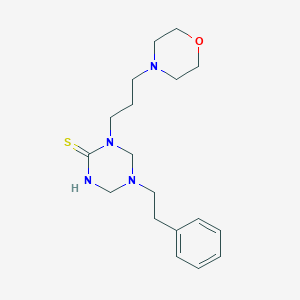
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)
